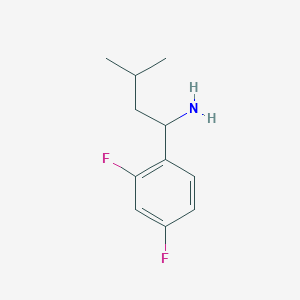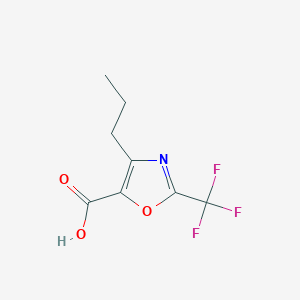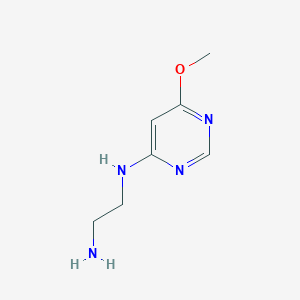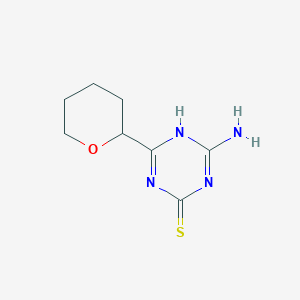
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carboxylate group attached to the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the chlorosulfonyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or sulfonic acid derivative.
Substitution: The chlorosulfonyl group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as primary or secondary amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Sulfonamide, sulfonic acid.
Substitution: Sulfonamide esters, sulfonate esters.
科学的研究の応用
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate largely depends on its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The indole core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Benzyl 6-(chlorosulfonyl)-1H-indole-1-carboxylate: Similar structure but lacks the dihydro component.
Benzyl 6-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group.
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-2-carboxylate: The carboxylate group is attached to a different position on the indole ring.
Uniqueness: Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity
特性
分子式 |
C16H14ClNO4S |
|---|---|
分子量 |
351.8 g/mol |
IUPAC名 |
benzyl 6-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)14-7-6-13-8-9-18(15(13)10-14)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChIキー |
GIXZKHKEPXRASJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)

![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)

![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
